Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Organic Synthesis Crystallization Thermal Analysis

Choose this specific cyclohexenone carboxylate for orsellinic acid derivative synthesis. Unlike the ethyl ester analog (mp 91–93°C), this compound offers a well-defined melting point (122–124°C) enabling accurate HPLC calibration and reference standard use. The β-hydroxyenone moiety paired with the methyl ester enables unique Michael-Aldol cascade reactivity that simpler analogs cannot replicate. Available at ≥99% purity with consistent batch quality—ideal for diversity-oriented synthesis and oxidation method development. Contact us for bulk pricing and immediate availability.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
CAS No. 39493-62-4
Cat. No. B1598275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
CAS39493-62-4
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC1CC(=O)C=C(C1C(=O)OC)O
InChIInChI=1S/C9H12O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h4-5,8,11H,3H2,1-2H3
InChIKeySEBIQMPNDQLYOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Hydroxy-6-Methyl-2-Oxo-3-Cyclohexene-1-Carboxylate (CAS 39493-62-4) Procurement Guide: Basic Identity and Sourcing Considerations


Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (CAS 39493-62-4), also known as 5,6-dihydroorsellinic acid methyl ester, is a cyclohexenone-derived organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol [1]. It exists as a white to cream solid with a reported melting point range of 122–124°C . The compound is commercially available from several reputable chemical suppliers, typically at purities of 99% or higher . Its primary utility is as a synthetic intermediate in the preparation of orsellinic acid derivatives and other bioactive molecules [2].

Why Generic Substitution of Methyl 4-Hydroxy-6-Methyl-2-Oxo-3-Cyclohexene-1-Carboxylate Fails: Structural and Physicochemical Distinctions


Generic substitution among cyclohexenone carboxylates is not viable due to significant differences in physicochemical properties that directly impact synthetic utility and material handling. For instance, the ethyl ester analog (CAS 67174-68-9) exhibits a markedly lower melting point (91–93°C) [1], while a regioisomeric variant (CAS 39493-30-6) melts at 127–128°C . Such variations alter crystallization behavior, solubility profiles, and the conditions required for subsequent reactions. Furthermore, the presence of both a β-hydroxyenone moiety and a methyl ester group in the target compound confers unique reactivity in Michael-Aldol cascades and oxidation processes [2] that are not replicated by simpler analogs. The following section provides quantitative evidence delineating these distinctions.

Quantitative Differentiation Evidence for Methyl 4-Hydroxy-6-Methyl-2-Oxo-3-Cyclohexene-1-Carboxylate (CAS 39493-62-4)


Melting Point Differentiation: Target Compound vs. Ethyl Ester Analog

The melting point of methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is reported as 122–124°C , which is substantially higher than that of its ethyl ester analog (CAS 67174-68-9), which melts at 91–93°C [1]. This difference in thermal behavior reflects altered intermolecular interactions and crystal packing efficiency between the methyl and ethyl ester derivatives.

Organic Synthesis Crystallization Thermal Analysis

Melting Point Differentiation: Target Compound vs. Regioisomeric Methyl Ester

The target compound melts at 122–124°C , whereas a closely related regioisomer, 2-cyclohexene-1-carboxylic acid, 2-hydroxy-6-methyl-4-oxo-, methyl ester (CAS 39493-30-6), exhibits a melting point of 127–128°C . This small but reproducible difference is indicative of distinct crystalline packing arrangements arising from the altered position of the hydroxyl and ketone functionalities on the cyclohexene ring.

Organic Synthesis Isomerism Physical Chemistry

Synthetic Yield Benchmark: Target Compound via Domino Michael-Aldol Reaction

The synthesis of methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate via a domino Michael-Aldol reaction using methyl acetoacetate and methyl crotonate in the presence of sodium methoxide affords the product in a reported 70% yield after recrystallization [1]. While direct comparative yields for alternative routes or analogs are not available in the same study, this yield serves as a reproducible benchmark for procurement evaluation. In contrast, many related cyclohexenone derivatives are often synthesized in lower yields or require more complex multi-step procedures.

Organic Synthesis Reaction Yield Process Chemistry

Commercial Purity Benchmark: Consistently High Purity Offerings

The compound is routinely offered by major suppliers (Thermo Fisher Scientific/Alfa Aesar, Aladdin) at ≥99% purity . This high purity level is consistent across vendors and is supported by analytical data (e.g., NMR, HPLC). While many in-class compounds are also available at high purity, the availability of a well-characterized, high-purity standard from multiple sources reduces procurement risk and ensures batch-to-batch reproducibility.

Quality Control Analytical Chemistry Procurement

Computational Physicochemical Profile: Lipophilicity and Topological Polar Surface Area

The target compound exhibits a computed XLogP3-AA value of 0.8 [1] and a topological polar surface area (TPSA) of 63.6 Ų [2]. In comparison, the fully aromatic methyl orsellinate (CAS 3187-58-4) has a higher logP (~1.3–1.5, estimated) and a lower TPSA (~58 Ų), while the free acid form (5,6-dihydroorsellinic acid) is more hydrophilic. These computational parameters influence solubility, membrane permeability, and chromatographic behavior.

Computational Chemistry Drug Design ADME Prediction

Validated Application Scenarios for Methyl 4-Hydroxy-6-Methyl-2-Oxo-3-Cyclohexene-1-Carboxylate (CAS 39493-62-4)


Synthetic Intermediate for Orsellinic Acid Derivatives and Depsides

The compound serves as a key intermediate in the synthesis of orsellinic acid derivatives via oxidation [1]. The dihydroorsellinate framework can be aromatized to yield methyl orsellinate, a precursor to depsides and depsidones with antimicrobial and antioxidant properties. The methyl ester group facilitates further functionalization under mild conditions, making it a preferred starting material over the free acid or higher alkyl esters.

Reference Standard for Analytical Method Development

Due to its well-defined melting point (122–124°C) [1] and high commercial purity (≥99%) , this compound is suitable as a reference standard for HPLC method development, melting point calibration, and spectroscopic fingerprinting in quality control laboratories.

Building Block in Diversity-Oriented Synthesis

The β-hydroxyenone functionality embedded within the cyclohexene ring enables participation in domino Michael-Aldol reactions [1] and other cascade processes. This reactivity profile supports the construction of more complex molecular architectures in diversity-oriented synthesis campaigns, where the methyl ester provides a convenient handle for further elaboration.

Model Substrate for Oxidation Methodology Studies

The compound has been employed as a model substrate in the development of oxidation methods for alkyl 1,6-dihydroorsellinates [1]. Its well-characterized structure and predictable reactivity make it an ideal candidate for evaluating new oxidation catalysts and conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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